molecular formula C11H11NO3 B8645959 Rel-(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid

Rel-(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B8645959
M. Wt: 205.21 g/mol
InChI Key: UOQRZCNCICUPJO-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution often employs reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications.

Scientific Research Applications

Rel-(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and biological activity. Its versatility in synthesis and application makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1

InChI Key

UOQRZCNCICUPJO-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 M sodium hydroxide aqueous solution was added at room temperature to a methanol solution of ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (Wako Pure Chemical Industries (Wako), Japan) and stirred for 13Hours. The reaction solution was acidified by adding 1 M hydrochloric acid, and the thus precipitated solid was collected by filtration and dried to obtain 2-oxo-4-phenylpyrrolidine-3-carboxylic acid. FP: 206.
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